Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- is a chemical compound with a complex structure that includes a phenol group, a hydroxycyclohexyl group, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- typically involves a multi-step process. The initial step often includes the formation of the hydroxycyclohexyl group, followed by the introduction of the methylamino group. The final step involves the attachment of the phenol group to the existing structure. The reaction conditions may vary, but common reagents include catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 3-((dimethylamino)(2-hydroxycyclohexyl)methyl)-, hydrochloride
- 3-[(dimethylamino)(2-hydroxycyclohexyl)methyl]phenol
Uniqueness
Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- is unique due to its specific structural configuration and the presence of both hydroxycyclohexyl and methylamino groups
Eigenschaften
CAS-Nummer |
81968-36-7 |
---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
3-[(S)-[(1S,2S)-2-hydroxycyclohexyl]-(methylamino)methyl]phenol |
InChI |
InChI=1S/C14H21NO2/c1-15-14(10-5-4-6-11(16)9-10)12-7-2-3-8-13(12)17/h4-6,9,12-17H,2-3,7-8H2,1H3/t12-,13+,14-/m1/s1 |
InChI-Schlüssel |
IYSRFWIPQULORE-HZSPNIEDSA-N |
Isomerische SMILES |
CN[C@@H]([C@@H]1CCCC[C@@H]1O)C2=CC(=CC=C2)O |
Kanonische SMILES |
CNC(C1CCCCC1O)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.